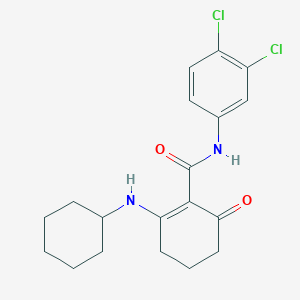
N'-(3-aminopropyl)-N'-(cyclododecylmethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with one of the amine groups further substituted with a cyclododecylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with cyclododecylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclododecylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine can be compared with other diamines such as:
1,3-Diaminopropane: Lacks the cyclododecylmethyl group, making it less lipophilic and potentially less effective in certain applications.
N,N’-Bis(3-aminopropyl)cyclohexane-1,4-diamine: Contains a cyclohexane ring instead of a cyclododecyl group, which may affect its steric and electronic properties.
N,N’-Bis(3-aminopropyl)octane-1,8-diamine: Has a linear alkyl chain instead of a cyclododecyl group, influencing its solubility and reactivity.
The unique cyclododecylmethyl group in N’-(3-aminopropyl)-N’-(cyclododecylmethyl)propane-1,3-diamine imparts distinct properties, such as increased lipophilicity and steric bulk, which can enhance its performance in specific applications.
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)-N'-(cyclododecylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N3/c20-14-10-16-22(17-11-15-21)18-19-12-8-6-4-2-1-3-5-7-9-13-19/h19H,1-18,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNPYVUJNMGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CN(CCCN)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile](/img/structure/B8042495.png)
![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042504.png)
![3,9-Dicyclohexyl-2,4,8,10-tetraoxa-spiro[5.5]undecane](/img/structure/B8042522.png)
![2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate](/img/structure/B8042523.png)
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)


![N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B8042568.png)
![4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8042575.png)
![2-[16-(Cyanomethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]acetonitrile](/img/structure/B8042581.png)
